molecular formula C8H9F2N B1591545 1-(3,4-difluorophenyl)-N-methylmethanamine CAS No. 748124-46-1

1-(3,4-difluorophenyl)-N-methylmethanamine

Cat. No. B1591545
M. Wt: 157.16 g/mol
InChI Key: MMNUIVWEFIBTRB-UHFFFAOYSA-N
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Description

The compound “1-(3,4-difluorophenyl)-N-methylmethanamine” is a derivative of the 3,4-difluorophenyl group. The 3,4-difluorophenyl group is a common moiety in many pharmaceutical compounds due to its ability to form stable aromatic systems .


Synthesis Analysis

While specific synthesis methods for “1-(3,4-difluorophenyl)-N-methylmethanamine” were not found, a related compound, “2-chloro-1-(3,4-difluorophenyl)ethanone”, has been synthesized using biocatalytic approaches .

Scientific Research Applications

Application 1: Effects on Structural, Redox, and Magnetic Properties of Blatter Radicals

  • Summary of Application : The study investigates the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals .
  • Methods of Application : The radicals were prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Their structure was confirmed by single-crystal X-ray diffraction .
  • Results : The study found that spin density is mainly delocalized on the triazinyl moiety of the heterocycle. In crystals of the radicals, strong antiferromagnetic interactions are dominant .

Application 2: Bioreductive Production of (1S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol

  • Summary of Application : The study focuses on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor .
  • Methods of Application : An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .
  • Results : The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50°C increased by 70% .

Application 3: Biocatalytic Approaches for the Synthesis of Optically Pure Vic-Halohydrins

  • Summary of Application : The study focuses on the biocatalytic synthesis of optically pure vic-halohydrins, which are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
  • Methods of Application : Various enzymatic strategies were outlined for the production of enantiopure vic-halohydrins, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
  • Results : The study highlighted recent advances in biocatalytic production of enantiopure vic-halohydrins and provided guidance for efficient preparation of enantiopure vic-halohydrins .

Application 4: Highly Enantioselective Bioreduction of 1-(3,4-difluorophenyl)-3

  • Summary of Application : The study focuses on the biocatalytic reduction of a ketone, intermediate in the synthesis of platelet inhibiting drug ticagrelor .
  • Methods of Application : Sixteen different microorganisms were screened for the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one .
  • Results : A simple, highly effective and economical whole-cell mediated process was developed .

Application 5: Synthesis of Optically Pure Vic-Halohydrins

  • Summary of Application : The study focuses on the biocatalytic synthesis of optically pure vic-halohydrins, which are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
  • Methods of Application : Various enzymatic strategies were outlined for the production of enantiopure vic-halohydrins, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
  • Results : The study highlighted recent advances in biocatalytic production of enantiopure vic-halohydrins and provided guidance for efficient preparation of enantiopure vic-halohydrins .

Application 6: Mass Spectrum Analysis of 3’,4’-Difluoroacetophenone

  • Summary of Application : The study focuses on the mass spectrum analysis of 3’,4’-Difluoroacetophenone .
  • Methods of Application : The compound was analyzed using electron ionization mass spectrometry .
  • Results : The mass spectrum of the compound was obtained, providing valuable data for the identification and characterization of the compound .

properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUIVWEFIBTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588185
Record name 1-(3,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-N-methylmethanamine

CAS RN

748124-46-1
Record name 3,4-Difluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748124-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-difluorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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